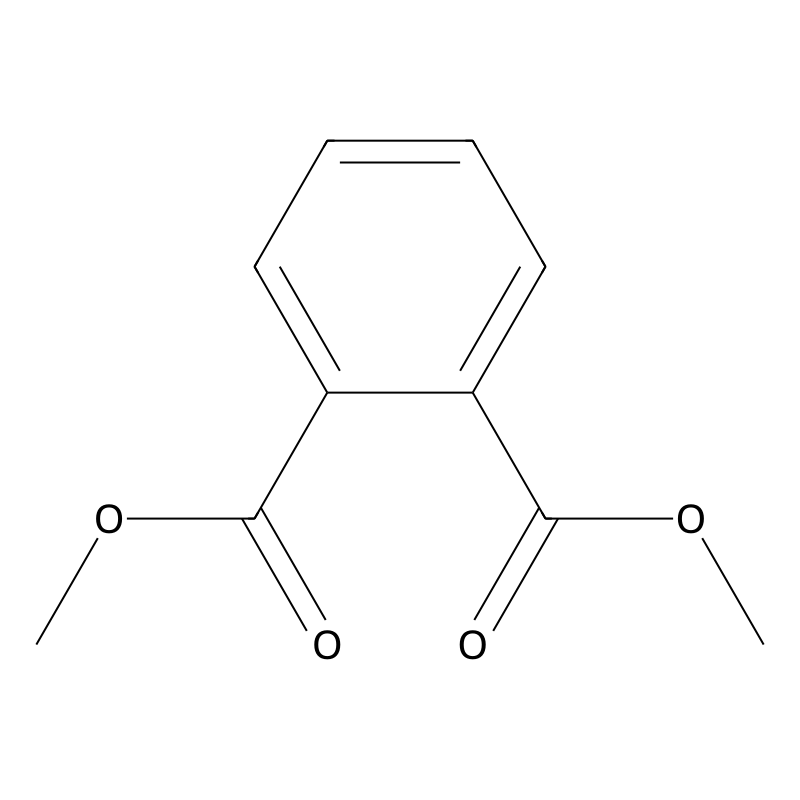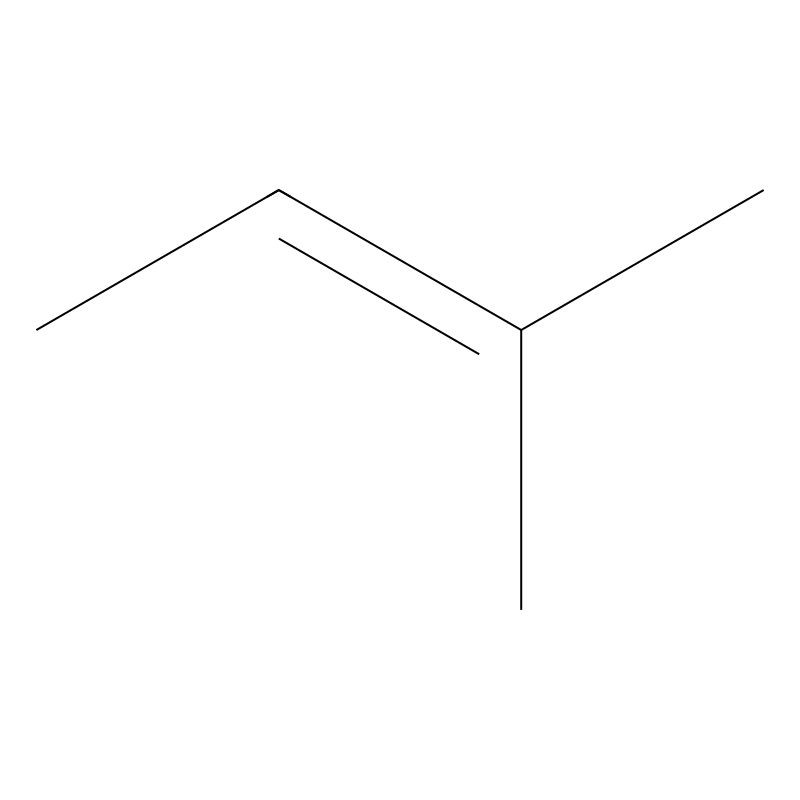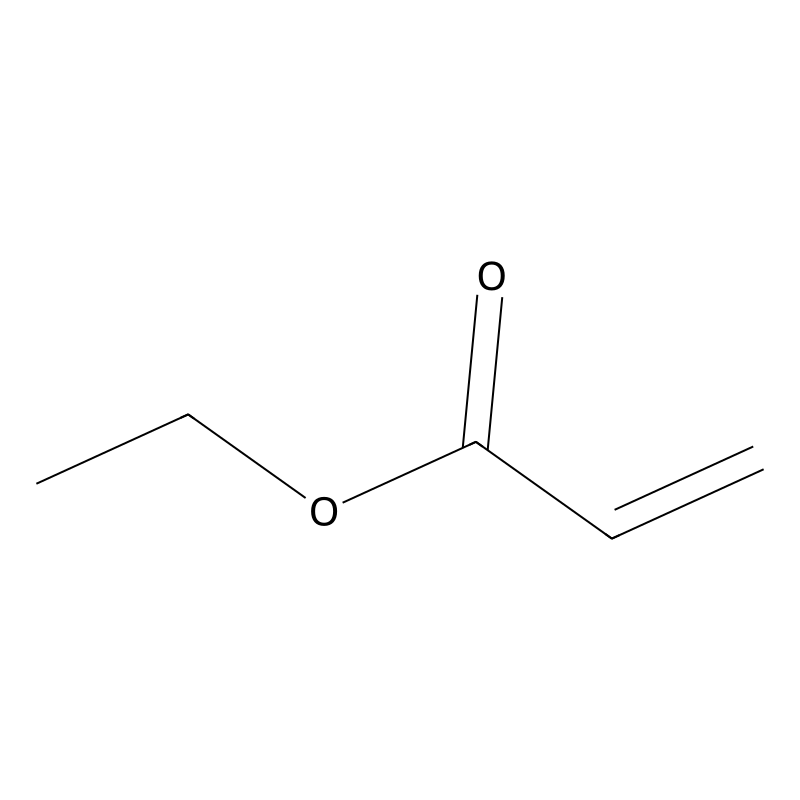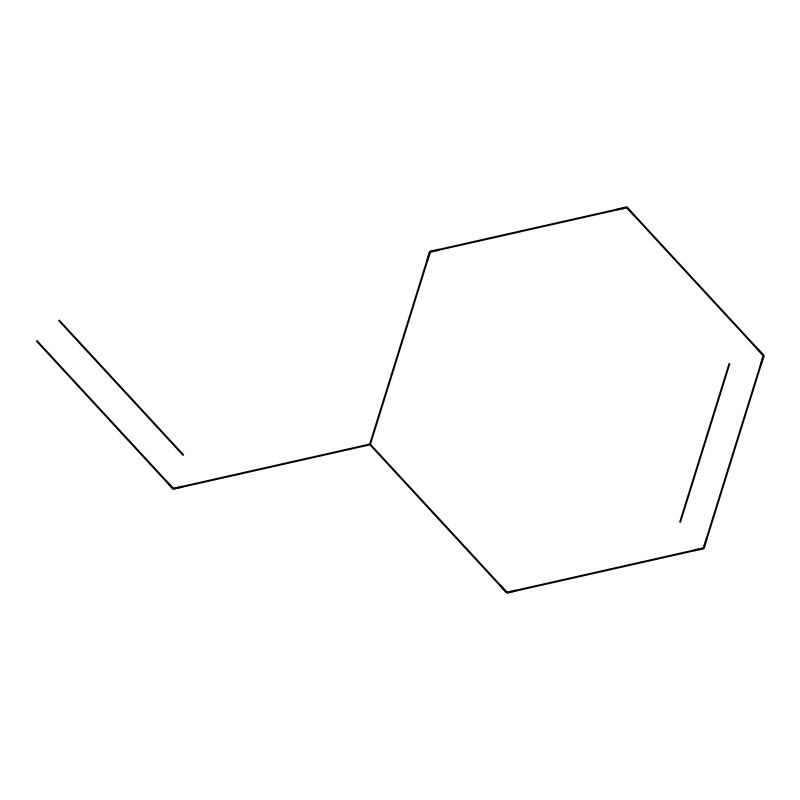Petrochemical Standards
CAS No.:131-11-3
Molecular Formula:C10H10O4
C6H4(COOCH3)2
C10H10O4
C6H4(COOCH3)2
C10H10O4
Molecular Weight:194.18 g/mol
Availability:
In Stock
CAS No.:513-35-9
Molecular Formula:C5H10
Molecular Weight:70.13 g/mol
Availability:
In Stock
CAS No.:140-88-5
Molecular Formula:CH2CHCOOC2H5
C5H8O2
C5H8O2
C5H8O2
C5H8O2
Molecular Weight:100.12 g/mol
Availability:
In Stock
CAS No.:629-50-5
Molecular Formula:C13H28
Molecular Weight:184.36 g/mol
Availability:
In Stock
CAS No.:100-40-3
Molecular Formula:C6H9CH=CH2
C8H12
C8H12
C8H12
C8H12
Molecular Weight:108.18 g/mol
Availability:
In Stock
CAS No.:111-84-2
Molecular Formula:H3C-(CH2)7-CH3
C9H20
C9H20
C9H20
C9H20
Molecular Weight:128.25 g/mol
Availability:
In Stock





